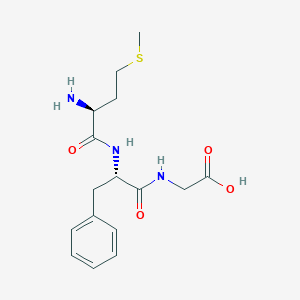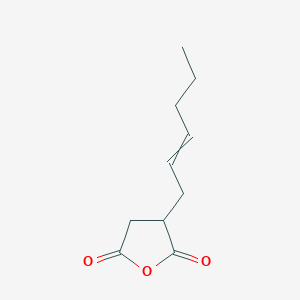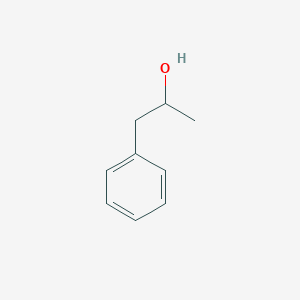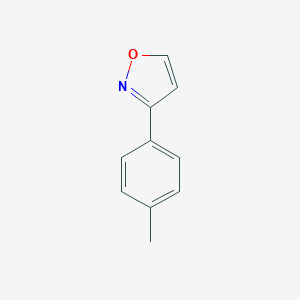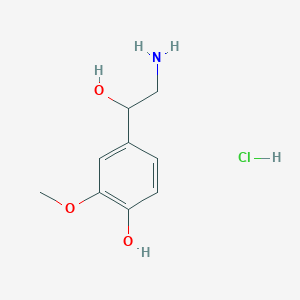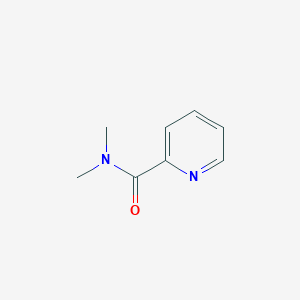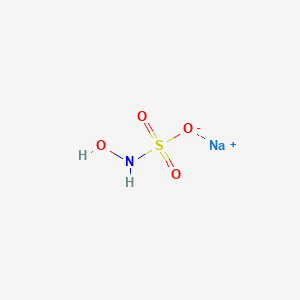
Sodium hydroxysulphamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydroxysulphamate, also known as sodium sulfohydroxamic acid, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a variety of applications in biochemistry, pharmacology, and other fields. In
Applications De Recherche Scientifique
Sodium hydroxysulphamate has a wide range of applications in scientific research. It is commonly used as a reagent in biochemistry and pharmacology experiments due to its ability to chelate metal ions. This property makes it useful in the study of metalloproteins and metalloenzymes. It is also used as a reducing agent in organic chemistry reactions and as a stabilizer in the production of polymers.
Mécanisme D'action
The mechanism of action of Sodium hydroxysulphamate hydroxysulphamate is complex and not fully understood. It is known to act as a chelating agent, binding to metal ions and disrupting their function. It has also been shown to have antioxidant properties and may act as a free radical scavenger in some systems.
Biochemical and Physiological Effects:
Sodium hydroxysulphamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some metalloproteins and metalloenzymes, leading to changes in cellular function. It has also been shown to have antioxidant properties and may protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Sodium hydroxysulphamate hydroxysulphamate in lab experiments is its ability to chelate metal ions. This property makes it useful in the study of metalloproteins and metalloenzymes. It is also relatively easy to synthesize and purify, making it a convenient reagent to work with. However, Sodium hydroxysulphamate hydroxysulphamate can be unstable in some conditions and may decompose over time, limiting its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research involving Sodium hydroxysulphamate hydroxysulphamate. One area of interest is the development of new synthetic methods for producing the compound. Another potential direction is the study of its antioxidant properties and potential therapeutic applications in diseases involving oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of Sodium hydroxysulphamate hydroxysulphamate and its effects on cellular function.
Méthodes De Synthèse
Sodium hydroxysulphamate is typically synthesized by reacting hydroxylamine with Sodium hydroxysulphamate bisulfite. The reaction occurs in an aqueous solution and is typically carried out at a temperature of around 60-70°C. The resulting product is then purified through a series of recrystallization steps to obtain a pure form of Sodium hydroxysulphamate hydroxysulphamate.
Propriétés
Numéro CAS |
14691-72-6 |
|---|---|
Nom du produit |
Sodium hydroxysulphamate |
Formule moléculaire |
H2NNaO4S |
Poids moléculaire |
135.08 g/mol |
Nom IUPAC |
sodium;N-hydroxysulfamate |
InChI |
InChI=1S/H3NO4S.Na/c2-1-6(3,4)5;/h1-2H,(H,3,4,5);/q;+1/p-1 |
Clé InChI |
NFJBRDKUFDWAKQ-UHFFFAOYSA-M |
SMILES isomérique |
N(O)S(=O)(=O)[O-].[Na+] |
SMILES |
N(O)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
N(O)S(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
14691-72-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



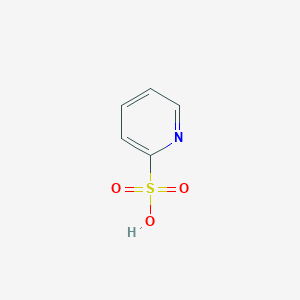
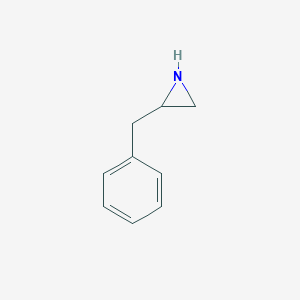

]-](/img/structure/B81546.png)
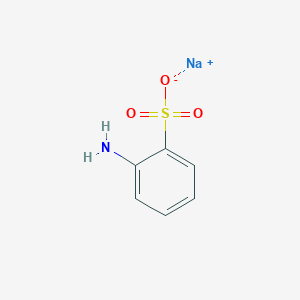
![N-[(E)-ethylideneamino]benzamide](/img/structure/B81556.png)
